Technical Monograph: Angstrom6 (A6) Peptide – Structural Dynamics and CD44-Mediated Signaling
Technical Monograph: Angstrom6 (A6) Peptide – Structural Dynamics and CD44-Mediated Signaling
Executive Summary
Angstrom6 (A6) is a capped, octapeptide therapeutic candidate derived from the non-catalytic "connecting peptide" region of the human urokinase Plasminogen Activator (uPA).[1] Unlike traditional uPA inhibitors that target the catalytic domain or the uPA receptor (uPAR) interface, A6 functions via a distinct allosteric mechanism involving CD44 .
This guide provides a rigorous analysis of the A6 peptide, detailing its sequence-structure relationship, its counter-intuitive mechanism of action (the "uPA/uPAR Paradox"), and the solid-phase synthesis protocols required to produce clinical-grade material.
Part 1: Molecular Identity & Physicochemical Profile
A6 is not a random fragment; it is a precise excision of residues 136–143 from human uPA. To enhance in vivo stability against exopeptidases, the peptide is end-capped (N-terminal acetylation and C-terminal amidation).
Sequence Definition
Code: Å6 / A6 Sequence: Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 Single Letter: Ac-KPSSPPEE-NH2[1][2][3][4][5]
Physicochemical Properties Table
| Property | Value | Notes |
| Formula | C | Calculated based on capped sequence.[6] |
| Molecular Weight | ~912.0 Da | Exact mass depends on counter-ions (TFA/Acetate). |
| Isoelectric Point (pI) | ~4.1 | Theoretical; acidic due to Glu residues. |
| Net Charge (pH 7.0) | -1 | Lys (+1) + 2 Glu (-2) + Caps (0). |
| Hydropathy | Hydrophilic | High solubility in aqueous buffers (>10 mg/mL). |
| Structural Motif | Pro-Pro Core | Induces extended conformation (PPII helix propensity). |
Part 2: Structural Dynamics
The structural integrity of A6 is defined by its origin in the uPA connecting peptide (linker region), which connects the N-terminal Growth Factor Domain (GFD) to the C-terminal Serine Protease Domain.
The Polyproline Constraint
The central Pro-Pro (P140-P141) motif is the structural anchor of A6.
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Conformation: Proline-rich sequences often adopt a Polyproline II (PPII) helix geometry. This left-handed extended helix allows the peptide to present its side chains (Lys, Ser, Glu) to the solvent/receptor interface without collapsing into a globular fold.
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Rigidity: The restricted phi/psi angles of the proline residues reduce the entropic cost of binding, making A6 a "pre-organized" ligand for its target, CD44.
The "Connecting Peptide" Context
In native uPA, this region is flexible, allowing the GFD to bind uPAR while the protease domain remains mobile. A6 mimics this flexible linker but, when excised and capped, acts as a decoy or modulator for the machinery that usually recognizes this linker region.
Part 3: Mechanism of Action (The uPA/uPAR Paradox)
Critical Distinction: Early hypotheses suggested A6 blocked uPA binding to uPAR.[1] This is incorrect. A6 does not compete with uPA for uPAR binding.[1][7] Instead, it binds to the Link Module of CD44 .
The CD44 Modulation Pathway
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Binding: A6 binds to the extracellular domain of CD44 (the Hyaluronic Acid/HA receptor).
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Conformational Switch: This binding alters the conformation of CD44, enhancing its affinity for High Molecular Weight Hyaluronic Acid (HMW-HA).
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Signaling Cascade: This "super-adhesion" to the extracellular matrix (ECM) triggers intracellular phosphorylation of FAK (Focal Adhesion Kinase) and MEK/ERK .
-
Outcome: The cell becomes "stuck" or firmly adhered to the ECM, suppressing the dynamic detachment required for migration, invasion, and metastasis.
Pathway Visualization
The following diagram illustrates the modulation of CD44 by A6, contrasting it with the classic uPA/uPAR pathway.
Caption: A6 Mechanism of Action. A6 bypasses uPAR, binding instead to CD44 to enhance ECM adhesion and suppress metastatic migration.
Part 4: Synthesis & Quality Control Protocol
To produce A6 for research or preclinical use, Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard. The sequence requires careful handling of the Pro-Pro motif to prevent deletion sequences.
Synthesis Protocol (0.1 mmol scale)
Materials:
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Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
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Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH.
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Coupling Reagents: HBTU/DIEA or DIC/Oxyma.
Step-by-Step Methodology:
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Resin Swelling:
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Weigh 200 mg Rink Amide resin. Swell in DMF (Dimethylformamide) for 30 mins.
-
-
Fmoc Deprotection (Cycle Start):
-
Treat with 20% Piperidine in DMF (2 x 5 mins).
-
Wash with DMF (5x).
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Validation: Kaiser Test (Positive = Blue beads).
-
-
Coupling (Iterative):
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N-Terminal Capping (Acetylation):
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After final Lys deprotection, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.
-
This yields the Ac- terminus.
-
-
Cleavage & Side-Chain Deprotection:
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Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
The Rink Amide linker cleaves to yield the C-terminal -NH2.
-
-
Precipitation:
-
Filter resin.[9] Drop filtrate into cold Diethyl Ether. Centrifuge to pellet the crude peptide.
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Synthesis Workflow Diagram
Caption: Fmoc-SPPS workflow for A6. The cycle repeats 8 times. Critical step: N-terminal acetylation and C-terminal amidation via Rink linker.
Part 5: References
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Discovery & Sequence:
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Mechanism (CD44 Interaction):
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Clinical Efficacy (Ovarian Cancer):
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Review of Therapeutic Potential:
Sources
- 1. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A peptide derived from the nonreceptor binding region of urokinase plasminogen activator (uPA) inhibits tumor progression and angiogenesis and induces tumor cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of CD44 Activity by A6-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biomatik.com [biomatik.com]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase 2, randomized, double-blind, placebo-controlled trial of clinical activity and safety of subcutaneous A6 in women with asymptomatic CA125 progression after first-line chemotherapy of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
